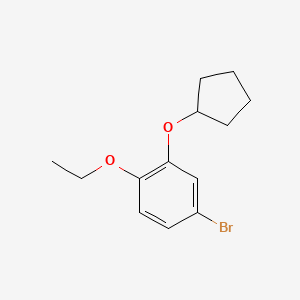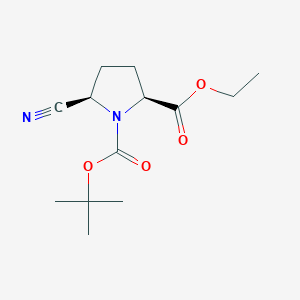
1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate
Descripción general
Descripción
1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate, also known as TBE-CPD, is a synthetic compound that has been used in a variety of scientific research applications. TBE-CPD is a cyclic molecule with a unique structure, containing a tert-butyl group and two ester groups. It is a versatile compound that has been used in a variety of research fields, including chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic reactions, as a ligand in protein-ligand interactions, and as a inhibitor of enzymes. It has also been used in the synthesis of other compounds, such as amino acids and peptides. Additionally, it has been used in the synthesis of nucleosides and nucleotides.
Mecanismo De Acción
The mechanism of action of 1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate is not fully understood. It is believed to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing the substrate from binding. Additionally, it is believed to bind to proteins, which may affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate have not been extensively studied. However, it has been reported to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been reported to inhibit the activity of enzymes involved in the synthesis of nucleotides and nucleosides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate in lab experiments is its versatility. It can be used as a substrate, an inhibitor, or a ligand in a variety of biochemical and physiological experiments. Additionally, it is relatively easy to synthesize and can be separated from byproducts using column chromatography. However, there are some limitations to using 1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate in lab experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it can be difficult to purify and can be degraded by certain enzymes.
Direcciones Futuras
The potential applications of 1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate are numerous and diverse. It can be used in the synthesis of novel compounds, such as amino acids and peptides. Additionally, it can be used to study the mechanism of action of enzymes and proteins, as well as to study the biochemical and physiological effects of drugs. Additionally, it can be used to study the effects of environmental pollutants on biochemical processes. Finally, it can be used to develop new drugs and therapies for a variety of diseases.
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,5R)-5-cyanopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-5-18-11(16)10-7-6-9(8-14)15(10)12(17)19-13(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSXUALFEXVBCM-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate](/img/structure/B1467676.png)
![Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1467677.png)
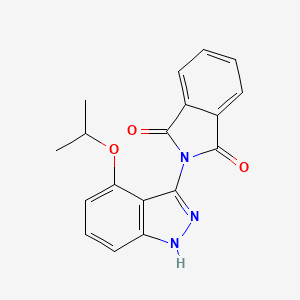
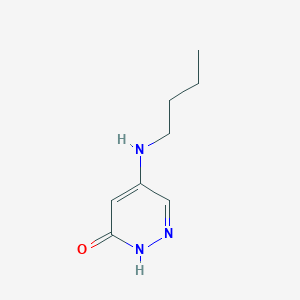
![[5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol](/img/structure/B1467683.png)
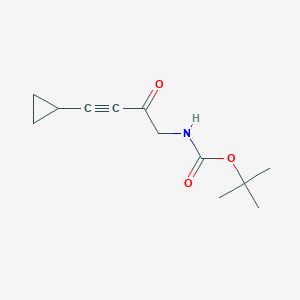

![tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate](/img/structure/B1467687.png)
![Methyl 4-[(1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-3-yl)methyl]phenyl ether](/img/structure/B1467688.png)
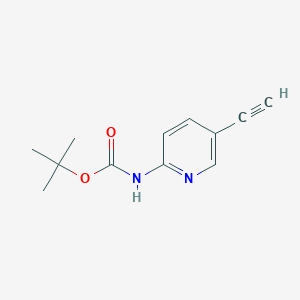

![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-piperidine](/img/structure/B1467696.png)
